molecular formula C16H24N2O3S B6805559 N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine

Cat. No.: B6805559
M. Wt: 324.4 g/mol
InChI Key: CKASPUZCQAWULU-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is part of the thiazinane family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2)11-14(12-21-16)17-13-4-3-5-15(10-13)18-6-8-22(19,20)9-7-18/h3-5,10,14,17H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASPUZCQAWULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)NC2=CC(=CC=C2)N3CCS(=O)(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine typically involves the reaction of 1-bromo-3-chloropropane with a thiazinane derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction forms a six-membered cyclic sulfamoyl acetamide ester, which is then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or analgesic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine is unique due to its specific structural features and the combination of nitrogen and sulfur atoms in its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

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